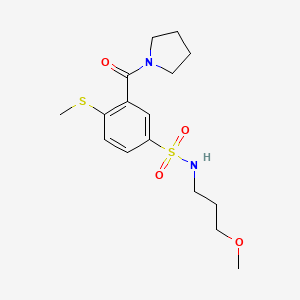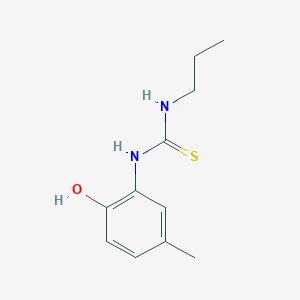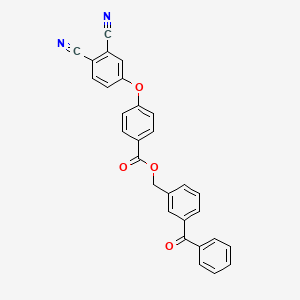![molecular formula C14H20N2O3 B4654351 1-[3-(4-nitrophenoxy)propyl]piperidine CAS No. 92374-75-9](/img/structure/B4654351.png)
1-[3-(4-nitrophenoxy)propyl]piperidine
概要
説明
1-[3-(4-nitrophenoxy)propyl]piperidine, also known as NPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-nitrophenoxy)propyl]piperidine are still being studied, but it has been shown to have various effects on the central nervous system and immune system. In the central nervous system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to modulate neurotransmitter release and calcium signaling, which may lead to its potential use as a neuroprotective agent. In the immune system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-[3-(4-nitrophenoxy)propyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation is the lack of understanding of the full mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-[3-(4-nitrophenoxy)propyl]piperidine. One direction is the further investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases. Another direction is the development of more selective sigma-1 receptor ligands based on the structure of 1-[3-(4-nitrophenoxy)propyl]piperidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine and its effects on various cellular processes.
科学的研究の応用
1-[3-(4-nitrophenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, 1-[3-(4-nitrophenoxy)propyl]piperidine has been investigated for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that 1-[3-(4-nitrophenoxy)propyl]piperidine can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In medicinal chemistry, 1-[3-(4-nitrophenoxy)propyl]piperidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-5-7-14(8-6-13)19-12-4-11-15-9-2-1-3-10-15/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKRDOAGIIPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366096 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Nitrophenoxy)propyl]piperidine | |
CAS RN |
92374-75-9 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)

![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)


![1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4654304.png)
![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)
![5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654319.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4654324.png)
![ethyl 4-methyl-2-[{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}(propyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4654327.png)
![N,N,9-trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4654343.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4654363.png)